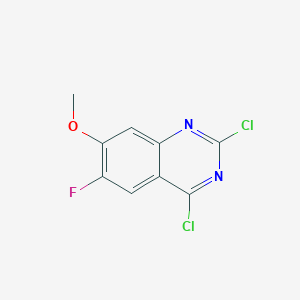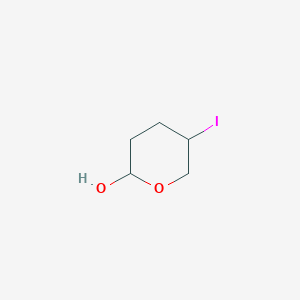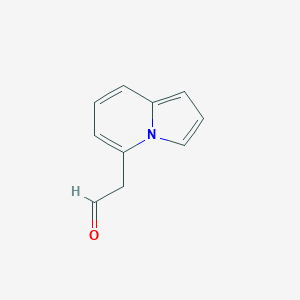
2,4-Dichloro-6-fluoro-7-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-fluoro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H5Cl2FN2O and a molecular weight of 247.05 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 2,4-Dichloro-6-fluoro-7-methoxyquinazoline typically involves a multi-step reaction process. One reported method includes the following steps :
Step 1: Tetrakis(triphenylphosphine)palladium catalyzed reaction in N,N-dimethylformamide under microwave irradiation at 0°C for 0.25 hours.
Step 2: Reaction with N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide and dichloromethane at 0-20°C for 2 hours.
Step 3: Oxidation using dihydrogen peroxide and sodium hydroxide in a water-ethanol mixture under reflux for 2 hours.
Step 4: Final reaction with N,N-diethylaniline and trichlorophosphate under reflux for 4 hours.
Chemical Reactions Analysis
2,4-Dichloro-6-fluoro-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methoxy group at position 7 can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, N-ethyl-N,N-diisopropylamine, dihydrogen peroxide, and trichlorophosphate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-6-fluoro-7-methoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential inhibitors of epidermal growth factor receptor kinases, which are targets for cancer therapy.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2,4-Dichloro-6-fluoro-7-methoxyquinazoline can be compared with other quinazoline derivatives, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has two methoxy groups at positions 6 and 7, making it structurally similar but with different chemical properties.
2,4-Dichloro-7-fluoro-6-methoxyquinazoline: This is another closely related compound with similar applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5Cl2FN2O |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
2,4-dichloro-6-fluoro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H5Cl2FN2O/c1-15-7-3-6-4(2-5(7)12)8(10)14-9(11)13-6/h2-3H,1H3 |
InChI Key |
JSEUWOYTQGIHSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)


![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)


![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)






